Cas no 766-45-0 (2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-)

2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-, is a heterocyclic organic compound featuring a pyrrolone core with ethyl and methyl substituents. Its structural framework makes it a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The compound’s reactivity is influenced by the presence of the lactam moiety and the alkyl groups, enabling selective functionalization for tailored applications. Its stability under standard conditions and compatibility with common solvents enhance its utility in laboratory and industrial settings. Researchers may find it useful for constructing complex nitrogen-containing scaffolds due to its well-defined chemical properties and potential for derivatization.
2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl- structure
766-45-0 structure
Product name:2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-
CAS No:766-45-0
MF:C7H11NO
MW:125.168341875076
CID:537454
PubChem ID:5325838

2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl- Chemical and Physical Properties

Names and Identifiers

    • 2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-
    • 4-ethyl-3-methyl-1H-pyrrol-2(5H)-one
    • Z1203731042
    • DTXSID90416055
    • AKOS006350089
    • 4-ethyl-3-methyl-1,5-dihydro-pyrrol-2-one
    • 766-45-0
    • InChI=1/C7H11NO/c1-3-6-4-8-7(9)5(6)2/h3-4H2,1-2H3,(H,8,9
    • 4-Ethyl-3-methyl-2,5-dihydro-1H-pyrrol-2-one
    • EN300-383857
    • 4-ethyl-3-methyl-1,5-dihydro-2H-pyrrol-2-one
    • 4-ethyl-3-methyl-3-pyrrolin-2-one
    • 3-ethyl-4-methyl-1,2-dihydropyrrol-5-one
    • Inchi: InChI=1S/C7H11NO/c1-3-6-4-8-7(9)5(6)2/h3-4H2,1-2H3,(H,8,9)
    • InChI Key: ONWVNPNVIDSBDZ-UHFFFAOYSA-N
    • SMILES: CCC1=C(C(=O)NC1)C

Computed Properties

  • Exact Mass: 125.08413
  • Monoisotopic Mass: 125.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: 2
  • Surface Charge: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • PSA: 29.1

2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-383857-0.1g
4-ethyl-3-methyl-2,5-dihydro-1H-pyrrol-2-one
766-45-0 95%
0.1g
$1113.0 2023-07-07
Enamine
EN300-383857-0.25g
4-ethyl-3-methyl-2,5-dihydro-1H-pyrrol-2-one
766-45-0 95%
0.25g
$1587.0 2023-07-07
Enamine
EN300-383857-1.0g
4-ethyl-3-methyl-2,5-dihydro-1H-pyrrol-2-one
766-45-0 95%
1.0g
$3207.0 2023-07-07
Aaron
AR005WSS-100mg
2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-
766-45-0 95%
100mg
$1556.00 2025-01-23
Aaron
AR005WSS-500mg
2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-
766-45-0 95%
500mg
$3464.00 2025-01-23
1PlusChem
1P005WKG-100mg
2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-
766-45-0 95%
100mg
$1432.00 2025-02-21
1PlusChem
1P005WKG-500mg
2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-
766-45-0 95%
500mg
$3147.00 2025-02-21
1PlusChem
1P005WKG-250mg
2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-
766-45-0 95%
250mg
$2018.00 2025-02-21
A2B Chem LLC
AC74688-250mg
2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-
766-45-0 95%
250mg
$1706.00 2024-04-19
A2B Chem LLC
AC74688-50mg
2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-
766-45-0 95%
50mg
$986.00 2024-04-19

Additional information on 2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-

Compound CAS No 766-45-0: 2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl

The compound with CAS No 766-45-0, commonly referred to as 2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl, is a significant organic molecule in the field of chemistry and materials science. This compound belongs to the class of pyrrolidones, which are widely studied for their unique chemical properties and applications in various industries. The pyrrolidone structure is characterized by a five-membered ring containing one oxygen atom and four carbon atoms, with the nitrogen atom being part of the ring structure. The presence of substituents such as ethyl and methyl groups in this compound adds complexity to its chemical behavior and functional properties.

Recent studies have highlighted the importance of pyrrolidone derivatives in drug delivery systems due to their biocompatibility and ability to form stable complexes with other molecules. The 4-ethyl and 3-methyl substituents in this compound contribute to its hydrophobicity, making it suitable for applications in lipid-based drug delivery systems. Researchers have also explored the potential of this compound as a precursor for synthesizing more complex molecules with enhanced bioavailability.

The synthesis of 2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl involves a multi-step process that typically begins with the preparation of the corresponding aldehyde or ketone intermediate. The use of catalytic hydrogenation or other reducing agents plays a crucial role in achieving the desired stereochemistry and functional groups. Recent advancements in catalytic systems have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yield.

In terms of physical properties, this compound exhibits a melting point of approximately 78°C and a boiling point around 185°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it ideal for use in organic reactions. The compound's stability under various environmental conditions has also been extensively studied, with results indicating minimal degradation under normal storage conditions.

The application of 2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl extends beyond pharmaceuticals into areas such as agrochemicals and specialty chemicals. Its ability to act as a chelating agent has been leveraged in the development of new generation herbicides and fungicides. Additionally, this compound serves as a valuable building block in the synthesis of advanced materials such as polymers and surfactants.

Recent research has focused on understanding the electronic properties of this compound using computational chemistry techniques. Studies have revealed that the pyrrolidone ring contributes significantly to the molecule's electronic conjugation, which influences its reactivity in various chemical transformations. This insight has opened new avenues for its use in organic electronics and optoelectronic devices.

In conclusion, CAS No 766-45-0, or 2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl, is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional groups make it an essential component in modern chemical synthesis and material science. As research continues to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow further.

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